2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate
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Overview
Description
2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate is a complex organic compound with the molecular formula C15H9N3O5S2. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties . Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, making them highly versatile in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield and purity.
Chemical Reactions Analysis
2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include hydrogen gas for reduction, sulfuric acid for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . It can also interact with DNA and proteins, leading to changes in cellular functions and inducing apoptosis in cancer cells . The pathways involved often include oxidative stress and disruption of cellular signaling mechanisms.
Comparison with Similar Compounds
Similar compounds to 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate include other benzothiazole derivatives such as:
2-Amino-1,3-benzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Investigated for its anticancer activity. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
918400-87-0 |
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Molecular Formula |
C15H9N3O5S2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2-cyano-1,3-benzothiazol-6-yl) 2-methyl-4-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H9N3O5S2/c1-9-6-10(18(19)20)2-5-14(9)25(21,22)23-11-3-4-12-13(7-11)24-15(8-16)17-12/h2-7H,1H3 |
InChI Key |
JNWWAUNCJUSLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N |
Origin of Product |
United States |
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